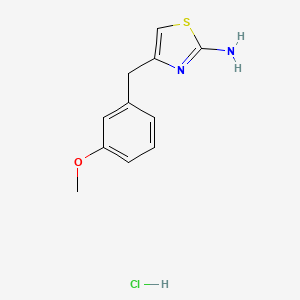

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.ClH/c1-14-10-4-2-3-8(6-10)5-9-7-15-11(12)13-9;/h2-4,6-7H,5H2,1H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPAPDMEQAVDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes for 4-(3-Methoxybenzyl)thiazol-2-amine Hydrochloride

Boc-Protected Intermediate Route (Patent CN104370851A)

This method, disclosed in a 2013 patent, employs a four-step sequence starting from Boc-glycine ethyl ester to achieve high-purity this compound.

Synthesis of Boc-Glycinamide (Compound 2)

Boc-glycine ethyl ester undergoes ammonolysis in a saturated ammonia-isopropanol solution at room temperature, yielding Boc-glycinamide with a 68.2% yield. The reaction avoids harsh conditions, favoring scalability:

$$

\text{Boc-glycine ethyl ester} + \text{NH}_3 \rightarrow \text{Boc-glycinamide} + \text{ethanol}

$$

Thioamide Formation (Compound 3)

Boc-glycinamide reacts with Lawesson’s reagent in tetrahydrofuran (THF) at room temperature to form Boc-aminoethionamide. This step achieves a 74.3% yield, with the thiocarbonyl group introduced efficiently without column chromatography.

Thiazole Ring Formation (Compound 4)

Boc-aminoethionamide undergoes cyclization with bromoacetaldehyde in methanol and pyridine under reflux (60–120°C), forming 2-N-Boc-aminomethyl-thiazole. The reaction proceeds via nucleophilic substitution and ring closure, yielding 75.6% of the intermediate.

Deprotection and Hydrochloride Salt Formation

The Boc group is removed using 3N HCl in methanol at room temperature, yielding the final product with an 85.7% yield. The hydrochloride salt precipitates directly, simplifying purification.

Key Advantages

Hantzsch Thiazole Synthesis Route

An alternative approach adapts the classic Hantzsch thiazole synthesis, leveraging α-haloketones and thiourea derivatives.

Thiazole Core Assembly

3-Methoxybenzyl chloride reacts with thiourea in ethanol under reflux to form the thiazole ring. Bromine in acetic acid facilitates cyclization, yielding 4-(3-methoxybenzyl)thiazol-2-amine with a 72% yield:

$$

\text{3-Methoxybenzyl chloride} + \text{thiourea} \rightarrow \text{4-(3-methoxybenzyl)thiazol-2-amine} + \text{HCl}

$$

Hydrochloride Salt Formation

The free base is treated with concentrated HCl in methanol, resulting in the hydrochloride salt with >95% purity.

Key Advantages

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

Thiazole Ring Formation Mechanisms

- Boc-Protected Route : Lawesson’s reagent converts the amide to a thioamide, which undergoes nucleophilic attack by bromoacetaldehyde. Cyclization forms the thiazole ring, stabilized by the Boc group.

- Hantzsch Route : Thiourea acts as a sulfur donor, reacting with α-haloketones to form the thiazole ring via a tandem substitution-cyclization mechanism.

Spectroscopic Characterization

NMR Data

Industrial and Research Applications

The Boc-protected route is favored for large-scale synthesis due to its robustness, while the Hantzsch method suits small-scale exploratory studies. Recent advances focus on catalytic cyclization and green solvents to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups on the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride has shown promising anticancer and antibacterial activities:

- Anticancer Activity : Preliminary studies indicate that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, related compounds have demonstrated significant antiproliferative effects against melanoma and prostate cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations .

- Antibacterial Activity : The compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity, which is particularly effective against strains like Staphylococcus aureus and Escherichia coli .

Biological Research

The compound's ability to interact with various biological targets makes it suitable for studying enzyme interactions and as a probe in biochemical assays. Its methoxy groups may enhance cellular permeability, allowing for effective intracellular targeting .

Neuroprotective Effects

Research has indicated that thiazole derivatives can exhibit neuroprotective effects. For instance, compounds derived from thiazoles have been evaluated for their ability to protect against oxidative stress-induced damage in neuronal cell lines .

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Methoxy Groups : Enhance solubility and biological activity.

- Thiazole Ring : Critical for interaction with biological targets.

Research indicates that modifications to the methoxy groups or the thiazole ring can significantly alter the compound's efficacy against various diseases .

Mechanism of Action

The mechanism of action of 4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

2-Aminothiazole: A basic thiazole derivative with similar biological activities.

4-Methylthiazole: Another thiazole compound with antimicrobial properties.

Benzothiazole: A related compound with a benzene ring fused to the thiazole ring, known for its diverse biological activities.

Uniqueness

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxybenzyl group enhances its interaction with biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₁ClN₂OS and a molar mass of approximately 206.26 g/mol. The thiazole ring structure, along with the methoxybenzyl substituent, contributes to its unique chemical properties, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities, including:

- Anticholinesterase Activity : The compound has shown dual cholinesterase inhibition, which is critical for treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that selected derivatives could reduce lipopolysaccharides-induced inflammatory cytokines in neuronal cell lines .

- Neuroprotective Effects : In PC12 cells, the compound exhibited neuroprotective properties against H₂O₂-induced oxidative stress, with a reduction in cell damage comparable to known neuroprotective agents .

- Antiproliferative Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. It displayed moderate to significant antiproliferative effects against various human cancer cell lines, with IC₅₀ values indicating effective doses in the low micromolar range .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the methoxy substitution on the benzene ring significantly influences binding affinity and selectivity towards biological targets. Comparative analysis with similar thiazole derivatives shows that:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(4-Methoxyphenyl)thiazol-2-amine | 2104-04-3 | 0.98 |

| 4-(3-Methoxyphenyl)thiazol-2-amine | 83558-37-6 | 0.98 |

| 4-(4-Ethoxyphenyl)thiazol-2-amine | 15850-29-0 | 0.96 |

| 4-(3,4-Dimethoxyphenyl)thiazol-2-amine | 51837-85-5 | 0.94 |

The presence of both amine and thiazole functionalities enhances reactivity and biological interactions, making it a candidate for further pharmacological exploration.

Case Studies and Research Findings

- Anticonvulsant Activity : In a study evaluating thiazole derivatives for anticonvulsant properties, compounds structurally related to this compound showed promising results in reducing seizure activity in animal models .

- Cancer Cell Line Evaluation : A series of synthesized thiazole derivatives were tested against multiple human cancer cell lines, revealing that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity. Notably, some derivatives displayed IC₅₀ values significantly lower than standard chemotherapeutic agents .

- Neuroprotective Studies : Selected compounds were tested for their neuroprotective effects against oxidative stress in neuronal models. Results indicated that certain derivatives could mitigate cell death induced by oxidative agents, showcasing their potential in neurodegenerative disease treatment .

Q & A

Q. What are the common synthetic routes for 4-(3-Methoxybenzyl)thiazol-2-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of α-bromoketones with substituted thioureas. For example, α-bromo-3-methoxybenzyl ketone can react with thiourea in absolute ethanol using a base like DIPEA (1.1 equiv) under reflux for 24–72 hours . Alternatively, glacial acetic acid with sodium acetate (2.0 equiv) as a catalyst under heating (6 hours) has been reported for similar thiazole derivatives, yielding ~70% purity after recrystallization . Optimization involves solvent choice (ethanol vs. acetic acid), stoichiometric control of reagents, and extended reaction monitoring via TLC to minimize byproducts. Post-synthesis purification steps, such as Celite filtration and ethyl acetate washes, are critical for isolating the hydrochloride salt .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on 1H NMR (e.g., δ 3.73 ppm for methoxy groups in DMSO-d6) and 13C NMR (e.g., δ 55.5 ppm for OCH3) . Mass spectrometry (e.g., m/z 270.21 for the free base) and elemental analysis (C, H, N, S percentages) validate purity . For hydrochloride salts, FT-IR can identify N–H stretching (~3300 cm⁻¹) and Cl⁻ counterion absorption. X-ray crystallography is recommended for resolving protonation sites, as seen in related hydrobromide salts where N-amine and heteroaryl protons dominate hydrogen bonding .

Q. What purification techniques are effective post-synthesis?

- Methodological Answer :

- Celite filtration : Removes insoluble impurities after reaction quenching .

- Solvent extraction : Ethyl acetate washes (3×) followed by brine (2×) eliminate polar byproducts .

- Recrystallization : Glacial acetic acid or ethanol/water mixtures improve crystallinity and purity .

- Drying agents : Anhydrous MgSO4 or Na2SO4 ensures moisture-free products prior to vacuum concentration .

Advanced Research Questions

Q. How do protonation sites and hydrogen bonding patterns influence the stability of the hydrochloride salt?

- Methodological Answer : Protonation typically occurs at the thiazole nitrogen or aromatic amine group. In structurally analogous hydrobromide salts, X-ray studies show that N-amine protonation stabilizes the crystal lattice via N–H⋯Cl⁻ and O–H⋯Cl⁻ interactions, while pyridine/pyrazine substituents dictate hydrogen-bonded network dimensionality (e.g., 3D networks vs. zigzag chains) . Stability assays (TGA/DSC) under humidity/temperature stress, coupled with Hirshfeld surface analysis, can quantify these effects.

Q. How can computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections (e.g., Becke’s 1993 method) predicts molecular orbitals, charge distribution, and reactive sites . For instance, Fukui indices identify nucleophilic/electrophilic regions, guiding derivatization strategies. Solvent effects (e.g., ethanol) are modeled using PCM (Polarizable Continuum Model) to simulate reaction environments .

Q. What strategies resolve contradictions in spectroscopic data between synthesis batches?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR with LC-MS to detect trace impurities (e.g., unreacted thiourea) .

- Crystallographic alignment : Compare experimental XRD data with computational predictions to confirm polymorphic forms .

- Batch consistency : Standardize reaction conditions (e.g., reflux time, solvent ratios) and employ in-situ monitoring (e.g., ReactIR) to minimize variability .

Q. How to design derivatives for enhanced biological activity while maintaining thiazole core integrity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., CF3) at the 4-position of the benzyl moiety to enhance antimicrobial potency, as seen in 4-(4-trifluoromethylphenyl)thiazol-2-amine derivatives .

- Functionalization : Couple the amine group with chloroacetamides (e.g., using THF and triethylamine) to generate N-alkylated derivatives for anti-Alzheimer activity screening .

- Hydrazine derivatives : React with hydrazine hydrate in HCl to form hydrazinyl-thiazoles, which exhibit improved antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.